molecular formula C17H26N2O3 B2453812 (2,5-Dimethylfuran-3-yl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone CAS No. 2034377-00-7

(2,5-Dimethylfuran-3-yl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone

Cat. No.: B2453812
CAS No.: 2034377-00-7
M. Wt: 306.406
InChI Key: HKSJYFOSAJGYIY-UHFFFAOYSA-N
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Description

(2,5-Dimethylfuran-3-yl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone: is a complex organic compound that features a furan ring substituted with dimethyl groups and a piperidine ring substituted with a methoxypyrrolidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethylfuran-3-yl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone typically involves multi-step organic synthesis. One common route includes:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 2,5-hexanedione in the presence of an acid catalyst.

    Substitution with Dimethyl Groups: The furan ring is then methylated using methyl iodide and a strong base such as sodium hydride.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized from 1,5-diaminopentane through cyclization.

    Attachment of the Methoxypyrrolidine Group: The methoxypyrrolidine group is introduced via nucleophilic substitution using 3-methoxypyrrolidine and an appropriate leaving group.

    Coupling of the Two Rings: The final step involves coupling the dimethylfuran and methoxypyrrolidine-substituted piperidine through a carbonylation reaction using a reagent like phosgene or a similar carbonyl donor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce waste and hazardous byproducts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxypyrrolidine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Furanones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2,5-Dimethylfuran-3-yl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. Its structural features could interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects. For example, the piperidine ring is a common motif in many pharmaceuticals, and modifications to this structure could lead to new drugs with improved efficacy and safety profiles.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (2,5-Dimethylfuran-3-yl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • (2,5-Dimethylfuran-3-yl)(4-(3-hydroxypyrrolidin-1-yl)piperidin-1-yl)methanone
  • (2,5-Dimethylfuran-3-yl)(4-(3-aminopyrrolidin-1-yl)piperidin-1-yl)methanone
  • (2,5-Dimethylfuran-3-yl)(4-(3-chloropyrrolidin-1-yl)piperidin-1-yl)methanone

Uniqueness

What sets (2,5-Dimethylfuran-3-yl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone apart is the presence of the methoxypyrrolidine group, which can impart unique electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-12-10-16(13(2)22-12)17(20)18-7-4-14(5-8-18)19-9-6-15(11-19)21-3/h10,14-15H,4-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSJYFOSAJGYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)N3CCC(C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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